molecular formula C19H26N2O2 B12734507 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl- CAS No. 134069-98-0

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl-

Cat. No.: B12734507
CAS No.: 134069-98-0
M. Wt: 314.4 g/mol
InChI Key: UQBVBNUWFUOGQL-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl- is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxa group, diaza groups, and a spiro linkage. The presence of a phenylethyl and propyl group further adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the oxa and diaza groups. The phenylethyl and propyl groups are then added through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylene and phenylethyl positions, using reagents like sodium hydride or lithium diisopropylamide.

    Addition: The compound can undergo addition reactions with halogens or hydrogen halides, forming halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, substituted, and halogenated derivatives .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxa and diaza groups allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its mechanism of action .

Comparison with Similar Compounds

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl- can be compared with other similar compounds, such as:

  • 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-methyl-4-methylene-8-(2-phenylethyl)
  • 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-ethyl-4-methylene-8-(2-phenylethyl)
  • 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(1,1-dimethylethyl)-4-methylene-8-(2-phenylethyl)

These compounds share a similar spirocyclic core but differ in the substituents attached to the spiro ring. The unique combination of the phenylethyl and propyl groups in 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 4-methylene-8-(2-phenylethyl)-3-propyl- contributes to its distinct chemical and biological properties .

Properties

CAS No.

134069-98-0

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-methylidene-8-(2-phenylethyl)-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C19H26N2O2/c1-3-12-21-16(2)19(23-18(21)22)10-14-20(15-11-19)13-9-17-7-5-4-6-8-17/h4-8H,2-3,9-15H2,1H3

InChI Key

UQBVBNUWFUOGQL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C)C2(CCN(CC2)CCC3=CC=CC=C3)OC1=O

Origin of Product

United States

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